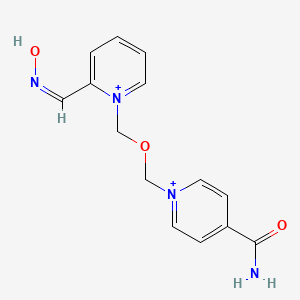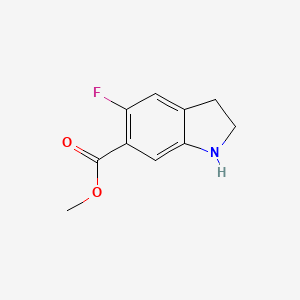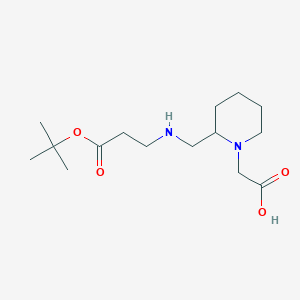![molecular formula C10H20N2 B12992840 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine](/img/structure/B12992840.png)
2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine is a spirocyclic amine compound characterized by a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine typically involves the formation of the spirocyclic core followed by the introduction of the ethan-1-amine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, spirocyclic oxetanes can be converted into spirocyclic amines through oxidative cyclizations using reagents like Oxone® in formic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve nucleophiles like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of enzymes like NQO1, facilitating efficient reduction of substrates . The spirocyclic structure enhances binding affinity and metabolic stability, making it a promising candidate in drug design.
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features.
2-oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic analogue with different physicochemical properties.
Uniqueness
2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold in medicinal chemistry, offering advantages in terms of binding affinity and metabolic stability compared to other spirocyclic compounds.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(7-azaspiro[3.5]nonan-7-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-6-9-12-7-4-10(5-8-12)2-1-3-10/h1-9,11H2 |
InChI Key |
MTVWJHLJZYRJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(CC2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(1-Amino-3-hydroxypropyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12992759.png)

![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B12992765.png)


![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12992775.png)


![tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12992808.png)



![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12992827.png)
![N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12992835.png)
